trans-1-Benzoyl-4-phenyl-l-proline
Description
Significance as a Chiral Building Block in Advanced Organic Synthesis
The utility of trans-1-Benzoyl-4-phenyl-L-proline as a chiral building block stems from its inherent stereochemistry. The defined spatial arrangement of the substituents on the pyrrolidine (B122466) ring makes it an invaluable tool in asymmetric synthesis, where the control of stereochemistry is paramount. nih.gov Proline and its derivatives are well-established as powerful organocatalysts and chiral synthons due to their rigid cyclic structure which can effectively control the stereochemical outcome of a reaction. nih.gov
The benzoyl protecting group on the nitrogen atom of this compound plays a crucial role. It not only prevents unwanted side reactions at the nitrogen but also influences the conformational preferences of the pyrrolidine ring, further enhancing its stereodirecting capabilities. This feature is particularly exploited in the synthesis of enantiomerically pure compounds. chemimpex.com Research has demonstrated that the stereoselective alkylation of substituted L-proline esters is highly dependent on the N-protecting group, with the benzoyl group being a key factor in guiding the stereochemical course of the reaction. nih.gov
The phenyl group at the 4-position of the pyrrolidine ring introduces steric bulk, which can be strategically utilized to influence the approach of reagents and thus control the formation of new stereocenters in a predictable manner. This makes this compound a valuable precursor for creating other complex chiral molecules with high diastereoselectivity. elsevierpure.com
Role as a Key Intermediate in Complex Molecule Construction
This compound serves as a crucial intermediate in the multi-step synthesis of more complex and often biologically active molecules. Its most prominent role is in the preparation of (trans)-4-phenyl-L-proline derivatives. google.com These derivatives are, in turn, vital precursors for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to manage hypertension and heart failure. lookchem.combath.ac.uk
A key synthetic transformation involving this compound is its conversion to the corresponding unprotected amino acid, (trans)-4-phenyl-L-proline. A patented process describes the preparation of (trans)-4-phenyl-L-proline derivatives with high stereospecificity, highlighting the formation of this compound as a key step. google.com The process involves the reaction of a proline derivative with an aromatic nucleophile in the presence of a Lewis acid. The resulting this compound can then be further processed. google.com
The synthesis of these ACE inhibitors relies on the specific stereochemistry of the proline scaffold, and this compound provides a reliable route to obtaining the desired trans isomer with high purity, as the formation of the corresponding cis-isomer is often not detected. google.com The structural rigidity and defined stereochemistry of this intermediate are thus directly translated into the final complex drug molecule, ensuring its intended biological activity.
Structure
3D Structure
Properties
IUPAC Name |
(2S,4S)-1-benzoyl-4-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-17(14-9-5-2-6-10-14)19-12-15(11-16(19)18(21)22)13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,21,22)/t15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMASXVCJXPDME-CVEARBPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80923581 | |
| Record name | 1-Benzoyl-4-phenylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120851-71-0 | |
| Record name | 1-Benzoyl-4-phenylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Stereochemical Control of Trans 1 Benzoyl 4 Phenyl L Proline
Established and Emerging Synthetic Routes
The preparation of trans-1-Benzoyl-4-phenyl-L-proline and its derivatives can be accomplished through several established and emerging synthetic pathways. These routes often begin with readily available chiral precursors, such as L-proline or its derivatives, and employ stereoselective reactions to introduce the phenyl group at the C4 position with the correct trans configuration. google.comnih.gov
Enantioselective Synthesis Strategies
Enantioselective synthesis is paramount in producing optically pure proline analogs. nih.gov The primary goal is to control the formation of new stereocenters, ensuring the desired three-dimensional arrangement of atoms.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. bac-lac.gc.ca In the synthesis of proline derivatives, a chiral auxiliary can be attached to the proline scaffold to guide the introduction of substituents with high diastereoselectivity. nih.gov
One common strategy involves the use of chiral auxiliaries derived from L-proline itself. bac-lac.gc.ca For instance, the alkylation of enolates derived from N-protected 4-hydroxyproline (B1632879) esters has been studied, where the stereochemical outcome is influenced by the protecting groups and the alkylating agent. nih.gov The steric bulk of an ester group, for example, can play a more significant role in selectivity than the absolute configuration of the chiral auxiliary. nih.gov Evans chiral auxiliaries have also been successfully employed in the synthesis of substituted proline derivatives, demonstrating excellent diastereoselectivity in Michael addition reactions. mdpi.com
The general principle of a chiral auxiliary-mediated approach is outlined in the table below:
| Step | Description | Key Considerations |
| 1. Auxiliary Attachment | An enantiomerically pure chiral auxiliary is covalently bonded to the proline precursor. | Compatibility of reaction conditions with both the substrate and the auxiliary. |
| 2. Diastereoselective Reaction | The key bond-forming reaction (e.g., alkylation, acylation) is performed, where the auxiliary directs the approach of the reagent. | Choice of reagents, solvents, and temperature to maximize diastereoselectivity. |
| 3. Auxiliary Cleavage | The chiral auxiliary is removed from the product under conditions that do not racemize the newly formed stereocenter. | The cleavage should be high-yielding and regenerate the auxiliary for potential reuse. |
This methodology allows for the synthesis of stereochemically pure compounds with multiple chiral centers. bac-lac.gc.ca
Enantioselective hydrogenation is a powerful technique for establishing stereocenters. acs.orgacs.org This method typically involves the use of a chiral catalyst to deliver hydrogen to a prochiral substrate, such as an alkene or imine, in a stereoselective manner. hilarispublisher.com
In the context of proline synthesis, enantioselective hydrogenation can be used to reduce a double bond within the pyrrolidine (B122466) ring or a precursor, thereby setting the stereochemistry at one or more carbon atoms. researchgate.net For example, pyrroline (B1223166) intermediates can be subjected to hydrogenation to afford substituted prolines with high diastereomeric excess. researchgate.net
Ruthenium-based catalysts, often in combination with chiral ligands like L-proline-tetrazole, have been employed for the asymmetric hydrogenation of imines to produce chiral amines, a transformation relevant to the synthesis of complex proline-containing molecules. colab.wsdntb.gov.uaresearchgate.net The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. hilarispublisher.com
A key aspect of some proline-directed hydrogenations is that the enantiodifferentiation step may occur in the solution phase rather than directly on the metal catalyst surface. acs.orgacs.org
Specific Reaction Pathways for Pyrrolidine Ring Functionalization
Functionalizing the pyrrolidine ring at specific positions is a key challenge in the synthesis of proline derivatives. The introduction of a phenyl group at the C4 position requires regioselective and stereoselective methods.
The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds by reacting an aromatic ring with an alkyl halide or alkene in the presence of a Lewis acid catalyst. organic-chemistry.orgmt.com This reaction can be adapted for the synthesis of 4-phenylproline derivatives. google.comacs.org
A stereospecific Friedel-Crafts alkylation has been reported where cis- and trans-N-benzoyl-4-mesyloxy-L-proline react with benzene (B151609) in the presence of aluminum chloride (AlCl₃). researchgate.netresearchgate.net This reaction proceeds stereospecifically to yield the corresponding trans- and cis-4-phenylproline derivatives, respectively. researchgate.netresearchgate.net This demonstrates that the stereochemistry of the starting material dictates the stereochemistry of the product.
The general reaction is as follows: A proline derivative with a suitable leaving group at the C4 position is treated with benzene and a Lewis acid. The Lewis acid activates the leaving group, facilitating the nucleophilic attack by the benzene ring to form the 4-phenylproline derivative. google.com
| Starting Material | Reagents | Product | Stereochemistry |
| cis-N-Benzoyl-4-mesyloxy-L-proline | Benzene, AlCl₃ | This compound derivative | Inversion |
| trans-N-Benzoyl-4-mesyloxy-L-proline | Benzene, AlCl₃ | cis-1-Benzoyl-4-phenyl-L-proline derivative | Inversion |
This method provides a direct route to introduce the phenyl group onto the proline ring with predictable stereochemical control.
The Mitsunobu reaction is a versatile method for the stereospecific inversion of a secondary alcohol. scispace.comnih.gov This reaction is particularly useful in the synthesis of proline derivatives, allowing for the conversion of hydroxyproline (B1673980) into a variety of other functionalized prolines with inverted stereochemistry at the C4 position. acs.orgnih.govacs.org
In a typical Mitsunobu reaction, a secondary alcohol is treated with a nucleophile, triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with a high degree of stereochemical inversion.
This reaction has been applied to the synthesis of various 4-substituted proline derivatives. scispace.comnih.gov For example, 4-hydroxyproline can be converted to its corresponding 4-azido, 4-thio, or 4-halo derivatives with inversion of configuration. scispace.comnih.gov While the direct introduction of a phenyl group via a Mitsunobu reaction is not typical, this reaction is a key step in multi-step syntheses to create the necessary stereochemistry and functional group handle for subsequent phenylation. For instance, a 4-hydroxyproline derivative can be converted to a derivative with a leaving group at the C4 position with inverted stereochemistry, which can then undergo a substitution reaction to introduce the phenyl group. scispace.comnih.gov
The solid-phase synthesis of libraries of hydroxyproline derivatives has been achieved, where the Mitsunobu reaction was a key step for introducing diversity at the 4-position. acs.orgnih.gov
Esterification and Amidation Techniques
The carboxyl group of proline and its derivatives is readily modified through esterification and amidation reactions. These transformations are fundamental steps in peptide synthesis and in the preparation of proline-based compounds.
Esterification: The conversion of the carboxylic acid functionality of N-protected proline derivatives, such as N-benzoyl-L-proline, to an ester is a common strategy to protect the carboxyl group and to facilitate further reactions. A standard method involves reacting the N-protected proline with an alcohol in the presence of an acid catalyst. For instance, (trans)-1-benzoyl-4-hydroxy-L-proline can be esterified with methanol (B129727) in the presence of p-toluenesulfonic acid monohydrate (p-TsOH) to yield the corresponding methyl ester. google.com Another approach involves the use of O-tert-butyl-N,N'-diisopropylisourea for the synthesis of tert-butyl esters of N-Boc-protected hydroxyproline. acs.org
Amidation: The formation of an amide bond is a cornerstone of peptide chemistry. For proline derivatives, this can be achieved by activating the carboxylic acid and then reacting it with an amine. Common coupling reagents used for amidation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like hydroxybenzotriazole (B1436442) (HOBt), to facilitate the formation of the amide bond and minimize side reactions such as epimerization. organic-chemistry.org For example, 1-(2-Mercaptoacetyl)-L-proline can be converted to its amide by treatment with methanolic ammonia. google.com
These reactions are summarized in the table below:
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., p-TsOH) | Methyl Ester | google.com |
| Esterification | O-tert-butyl-N,N'-diisopropylisourea | tert-Butyl Ester | acs.org |
| Amidation | Coupling agents (e.g., EDC/HOBt), Amine | Amide | organic-chemistry.org |
| Amidation | Methanolic Ammonia | Primary Amide | google.com |
Tosylation and Other Leaving Group Installations
The hydroxyl group at the C4 position of hydroxyproline is a versatile handle for introducing other functionalities via nucleophilic substitution. To facilitate this, the hydroxyl group must first be converted into a good leaving group. Tosylation is a widely used method for this purpose.
The reaction of N-protected 4-hydroxyproline with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) converts the hydroxyl group into a tosylate (OTs) group. google.compublish.csiro.au The tosylate is an excellent leaving group, readily displaced by various nucleophiles. This reaction proceeds without altering the stereochemistry at the alcohol carbon. masterorganicchemistry.com For instance, (cis)-1-benzoyl-4-hydroxy-L-proline methyl ester can be treated with p-toluenesulfonyl chloride in pyridine to form (cis)-1-benzoyl-4-tosyloxy-L-proline methyl ester. google.com Other sulfonate esters, such as mesylates (OMs), can also be installed using similar procedures with methanesulfonyl chloride (MsCl). masterorganicchemistry.com
| Leaving Group | Reagent | Base | Reference |
| Tosylate (OTs) | p-Toluenesulfonyl chloride (TsCl) | Pyridine, Triethylamine | google.compublish.csiro.au |
| Mesylate (OMs) | Methanesulfonyl chloride (MsCl) | Pyridine, Triethylamine | masterorganicchemistry.com |
Oxidation and Reduction Transformations of Proline Derivatives
Oxidation and reduction reactions offer pathways to interconvert proline derivatives and introduce new functionalities.
Oxidation: The oxidation of proline residues can occur at various positions. The Shono oxidation, an electrochemical method, has been used to functionalize the α-position of amines, including proline derivatives. researchgate.net Homogeneous copper-catalyzed oxidation conditions have also been developed as a complementary method. researchgate.net The hydroxyl group at the C4 position of hydroxyproline can be oxidized to a ketone. This transformation is a key step in the synthesis of various 4-substituted proline analogues. nih.govacs.org
Reduction: The reduction of proline derivatives is also a valuable synthetic tool. For example, the double bond in a dihydropyrrole intermediate, formed after a leaving group elimination, can be hydrogenated to yield the corresponding saturated pyrrolidine ring. csic.es This is a key step in the synthesis of (–)-norconiine methyl carbamate (B1207046) from a hydroxyproline-derived tosylate. csic.es
Nucleophilic Substitution Reactions at the Proline C4 Position
With a good leaving group, such as a tosylate, installed at the C4 position, a variety of nucleophiles can be introduced via an SN2 reaction. This reaction typically proceeds with an inversion of stereochemistry at the C4 carbon, allowing for the synthesis of the trans isomer from a cis starting material.
In the context of synthesizing this compound, a key step would involve the nucleophilic attack of a phenyl nucleophile on a suitably protected cis-4-substituted-L-proline derivative. A process for preparing (trans)-4-phenyl-L-proline derivatives has been described where a (cis)-1-benzoyl-4-mesyloxy-L-proline is treated with a phenylating agent. google.com The stereochemistry of the product is assumed to be trans based on the SN2 mechanism. google.com
Common nucleophiles used in substitution reactions at the C4 position of proline include halides, azide, and various carbon nucleophiles. nih.govacs.orgnih.gov
| Starting Material Stereochemistry | Reaction Type | Resulting Stereochemistry | Reference |
| cis | SN2 | trans | google.com |
| trans | SN2 | cis | acs.org |
Biocatalytic and Enzymatic Synthetic Routes to Proline Analogues
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing proline analogues.
Trans-proline-4-hydroxylase (P4H) is an enzyme that catalyzes the hydroxylation of L-proline to produce trans-4-hydroxy-L-proline (t4Hyp). nih.gov This enzyme belongs to the Fe(II)/α-ketoglutarate-dependent dioxygenase family and requires α-ketoglutarate, O₂, and Fe²⁺ as co-substrates and a cofactor, respectively. nih.govresearchgate.net The enzymatic production of t4Hyp is a green alternative to the traditional method of acid hydrolysis of collagen. nih.gov Proline hydroxylases from microorganisms are particularly useful as they act on free L-proline. nih.gov The crystal structure of L-proline trans-hydroxylase has been reported, providing insights into its catalytic mechanism and selectivity. iucr.org
Metabolic engineering has been employed to develop microbial systems for the efficient production of proline derivatives. Escherichia coli and Corynebacterium glutamicum are the most common microorganisms used for this purpose. nih.gov By introducing and overexpressing the gene for proline-4-hydroxylase (P4H) in these hosts, microbial cell factories capable of producing trans-4-hydroxy-L-proline have been constructed. nih.govnih.gov
Further metabolic engineering strategies, such as optimizing precursor supply and deleting competing pathways, have significantly improved the production yields of proline and its derivatives. researchgate.netacs.orgnih.gov For instance, engineered E. coli strains have achieved high titers of trans-4-hydroxy-L-proline. nih.govtandfonline.com Similarly, engineered C. glutamicum has been developed for the hyperproduction of L-proline. acs.orgnih.gov These engineered microbial systems represent a promising platform for the sustainable production of valuable chiral proline analogues. nih.govfrontiersin.org
| Microorganism | Engineered Trait | Product | Reference |
| Escherichia coli | Overexpression of proline-4-hydroxylase | trans-4-hydroxy-L-proline | nih.govnih.gov |
| Corynebacterium glutamicum | Overexpression of proline-4-hydroxylase | trans-4-hydroxy-L-proline | nih.gov |
| Escherichia coli | Integrated systems engineering | trans-4-hydroxy-L-proline | researchgate.net |
| Corynebacterium glutamicum | CRISPR-assisted engineering | L-proline | nih.gov |
Principles of Stereochemical Control and Diastereoselectivity in the Synthesis of this compound
The synthesis of specific stereoisomers of substituted proline derivatives, such as this compound, demands precise control over the three-dimensional arrangement of atoms. The pyrrolidine ring's structure, with stereocenters at C2 and C4, necessitates sophisticated synthetic strategies to achieve the desired (2S, 4S) configuration, which corresponds to the trans isomer clearsynth.com. Chemists employ various principles of stereochemical control, including substrate-controlled reactions, diastereoselective alkylations, asymmetric cyclizations, and the strategic use of temporary chiral auxiliaries to achieve high levels of diastereoselectivity and enantiomeric purity.
Control over the Trans Configuration at the C4-Phenyl Position
Achieving the specific trans stereochemistry, where the C4-phenyl group is on the opposite side of the pyrrolidine ring from the C2-carboxylic acid group, is a critical challenge in the synthesis of 4-phenyl-L-proline derivatives csic.es. A primary strategy involves using a starting material where the desired stereochemistry at the C4 position is already established.
A common and effective precursor is (trans)-4-hydroxy-L-proline . This starting material possesses the correct stereochemical configuration at both the C2 and C4 carbons. The synthetic challenge then becomes the stereospecific replacement of the C4-hydroxyl group with a phenyl group while retaining the trans configuration. One patented process describes the synthesis of (trans)-1-benzoyl-4-phenyl-L-proline starting from (trans)-1-benzoyl-4-hydroxy-L-proline methyl ester google.com. The hydroxyl group is first converted to a better leaving group, such as a tosylate or mesylate. Subsequent reaction with a phenyl nucleophile, often in the form of an organocuprate or through a palladium-catalyzed cross-coupling reaction, introduces the phenyl group. The conditions of this nucleophilic substitution are optimized to proceed with inversion of configuration at the C4 carbon, transforming the cis-oriented leaving group (relative to the ester) into the desired trans-oriented phenyl group in the final product. An alternative patented method involves converting the hydroxyl group of (trans)-1-benzoyl-4-hydroxy-L-proline methyl ester to a non-stereospecific intermediate which is later treated with a base to yield the desired (trans)-1-benzoyl-4-phenyl-L-proline google.com.
The functionalization of the proline ring at the C4 position in a trans configuration is noted to be well-tolerated for preserving the bioactive conformation in certain dipeptides, underscoring the synthetic importance of controlling this specific stereochemistry rsc.org.
Diastereoselective Alkylations of N-Protected Proline Esters
Diastereoselective alkylation of enolates derived from N-protected proline esters is a powerful method for introducing substituents at the α-carbon (C2 position). The stereochemical outcome of these reactions is highly dependent on the nature of the nitrogen-protecting group, the ester, the electrophile, and the reaction conditions nih.gov.
Research by Kawahara et al. demonstrated that the choice of the N-protecting group on a 4-substituted proline methyl ester is crucial in directing the stereochemistry of α-alkylation. When using an N-benzoyl protecting group, alkylation with allylic or benzylic halides proceeded with a high degree of diastereoselectivity, favoring inversion of configuration at the C2 center. In contrast, using an N-Boc (tert-butyloxycarbonyl) protecting group with the same electrophiles resulted in retention of configuration nih.gov. This highlights the profound influence of the N-acyl group on the conformation of the enolate intermediate and the trajectory of the incoming electrophile.
To enhance diastereoselectivity, chiral auxiliaries can be incorporated into the ester portion of the molecule. Sato et al. showed that using a menthyl ester, such as (+)- or (-)-menthol, as a chiral auxiliary for N-Boc-4-silyloxyproline significantly improved the diastereoselectivity of alkylation compared to a simple methyl ester. The steric bulk of the menthyl group is believed to play a more significant role than its absolute configuration in enhancing the facial selectivity of the enolate alkylation nih.gov.
| N-Protecting Group | Alkylating Agent | Predominant Stereochemical Outcome | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| N-Benzoyl | Benzylic Halides | Inversion of Configuration | High |
| N-Boc | Benzylic Halides | Retention of Configuration | Variable |
| N-Boc | Allylic Halides | Retention of Configuration | Variable |
Asymmetric Induction in Cycloaddition and Cyclization Reactions
The construction of the pyrrolidine ring itself via cycloaddition reactions is a cornerstone of proline derivative synthesis. The [3+2] cycloaddition of azomethine ylides with various dipolarophiles is a particularly powerful method that can generate multiple stereocenters in a single, highly controlled step nih.govepa.gov.
Asymmetric induction in these reactions can be achieved by several strategies:
Catalytic Asymmetric Cycloaddition: The use of a chiral catalyst allows for the generation of optically active proline derivatives from achiral precursors. For instance, a catalyst system derived from copper(I) perchlorate (B79767) and a chiral Walphos ligand has been successfully used in the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluoromethyl-substituted nitroalkenes, affording optically active proline derivatives in high yield, diastereoselectivity, and enantioselectivity thieme-connect.com.
Substrate-Controlled Cycloaddition: Incorporating a chiral auxiliary into one of the reactants can effectively steer the stereochemical outcome. The reaction of an azomethine ylide with a chiral dipolarophile, such as an oxazolidinone derived from a chiral amino acid, proceeds with a high degree of regio- and diastereoselectivity. The facial selectivity is dictated by the existing stereocenter on the chiral auxiliary uow.edu.au.
Intramolecular Cycloaddition: In more complex systems, an intramolecular cycloaddition can be employed. The reaction of an azomethine ylide precursor derived from a chiral amino alcohol with a tethered dipolarophile, such as a trifluoromethyl alkene, can proceed with excellent diastereoselectivity, simultaneously creating four new stereocenters in a polycyclic proline derivative. The fluorine substituents have been shown to be crucial for achieving high levels of selectivity in these reactions rsc.org.
| Strategy | Chiral Source | Example System | Key Finding |
|---|---|---|---|
| Catalytic Asymmetric Cycloaddition | Chiral Ligand (e.g., Walphos) | Cu(I)/Ligand + Azomethine Ylide + Nitroalkene thieme-connect.com | Provides high enantioselectivity with achiral precursors. |
| Substrate-Controlled Cycloaddition | Chiral Auxiliary (e.g., Oxazolidinone) | Azomethine Ylide + Chiral Oxazolidinone Dipolarophile uow.edu.au | High diastereoselectivity controlled by the auxiliary. |
| Intramolecular Cycloaddition | Chiral Amino Alcohol Derivative | Tethered Azomethine Ylide and Alkene Dipolarophile rsc.org | Excellent control in forming complex polycyclic systems. |
Self-Regeneration of Stereocenters in Proline Chemistry
The principle of "Self-Regeneration of Stereocenters" (SRS), pioneered by Dieter Seebach, is an elegant strategy for the α-alkylation of amino acids like proline without losing the original chirality rsc.orgnih.gov. This method involves the temporary introduction of a second stereocenter, which preserves the structural information of the original stereocenter during a reaction that would otherwise destroy it.
The general sequence for proline is as follows rsc.orgnih.gov:
Formation of a Bicyclic Acetal (B89532): (S)-Proline is condensed with an aldehyde, typically the bulky pivaldehyde, to form a bicyclic oxazolidinone. This reaction diastereoselectively creates a new stereocenter at the acetal carbon. The bulky tert-butyl group preferentially occupies a convex face of the bicyclic system, locking the conformation.
Deprotonation and Diastereoselective Alkylation: The α-proton at C2 of the proline ring is removed with a strong base to form a planar lithium enolate. The inherent chirality of the original α-carbon is temporarily lost. However, the chiral environment is maintained by the auxiliary stereocenter of the bicyclic system. The subsequent addition of an electrophile (e.g., an alkyl halide) occurs with high diastereoselectivity, approaching from the face opposite the bulky auxiliary group.
Hydrolysis and Removal of the Auxiliary: The bicyclic acetal is hydrolyzed under acidic conditions, which removes the temporary chiral auxiliary and regenerates the carboxylic acid and secondary amine, yielding the α-alkylated proline derivative with high enantiomeric purity.
A fascinating extension of this principle shows that the stereochemical outcome of the alkylation can be reversed simply by changing the aldehyde used to form the temporary auxiliary. While pivaldehyde or isobutyraldehyde-derived auxiliaries typically lead to cis-configured products (where the new alkyl group is cis to the original C5 of the proline ring), using an aromatic aldehyde like 1-naphthaldehyde (B104281) can favor the complementary trans configuration nih.govacs.org. This switch is attributed to electronic and steric differences in the transition state of the alkylation step acs.org.
Due to the absence of publicly available scientific literature detailing the catalytic or organocatalytic applications of this compound in the specified reactions, it is not possible to generate the requested article. Extensive searches have been conducted to find information regarding the use of this specific compound in the following areas:
General principles of proline-catalyzed asymmetric synthesis
Enamine catalysis in stereoselective transformations
Application in carbon-carbon bond forming reactions, including:
Asymmetric Aldol (B89426) Reactions
Stereoselective Michael Additions
Knoevenagel Condensation
The search results indicate that while L-proline and many of its other derivatives are widely studied and utilized as organocatalysts in these transformations, there is no available research data, detailed findings, or data tables for the catalytic activity of this compound itself. The existing literature primarily focuses on the synthesis of this compound or its role as an intermediate in the preparation of other molecules.
Therefore, in adherence to the strict instruction to focus solely on this compound and to provide scientifically accurate content, the requested article cannot be produced.
Catalytic and Organocatalytic Applications of Proline and Its Derivatives
Enamine Catalysis in Stereoselective Transformations
Application in Carbon-Carbon Bond Forming Reactions
Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction in organic synthesis that creates a six-membered ring through a Michael addition followed by an aldol (B89426) condensation. wikipedia.org While L-proline is a well-known catalyst for asymmetric Robinson annulations, the use of its derivatives can offer advantages in terms of enantioselectivity and substrate scope. wikipedia.orgmasterorganicchemistry.com The bulky benzoyl and phenyl substituents in trans-1-benzoyl-4-phenyl-l-proline are expected to create a more defined chiral environment around the catalytic site. This can lead to higher facial discrimination in the enamine-mediated Michael addition and the subsequent intramolecular aldol condensation, potentially resulting in improved enantiomeric excesses of the annulated products. Research has demonstrated that proline-catalyzed asymmetric Robinson annulations can yield products with significant enantiomeric excess. scripps.eduias.ac.in
Table 1: Proline-Catalyzed Asymmetric Robinson Annulation
| Catalyst | Substrates | Product | Enantiomeric Excess (ee) | Reference |
| L-proline | 2-methylcyclohexane-1,3-dione and methyl vinyl ketone | Wieland-Miescher ketone | 70-80% | wikipedia.orgmasterorganicchemistry.com |
| L-proline | Various ketones and methyl vinyl ketone | Cyclohexenone derivatives | up to 95% | scripps.edu |
Asymmetric Mannich Reactions
The asymmetric Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals and natural products. researchgate.net Proline and its derivatives are highly effective catalysts for this transformation. nih.govresearchgate.net The mechanism involves the formation of an enamine from the catalyst and a carbonyl donor, which then adds to an imine acceptor. The stereochemical outcome is dictated by the catalyst's structure. In the case of this compound, the rigidified pyrrolidine (B122466) ring and the steric bulk of the substituents are anticipated to provide a well-organized transition state, leading to high diastereo- and enantioselectivity. rsc.orgnih.gov L-proline itself has been shown to be highly effective in catalyzing the asymmetric direct Mannich reaction between a glyoxalate-derived imine and phenylacetaldehyde. nih.gov
Direct Organocatalytic Chemoselective Reductive Alkylation
Direct organocatalytic chemoselective reductive alkylation is a one-pot process that combines a condensation reaction with a subsequent reduction. Proline-based catalysts have been successfully employed in such transformations. For instance, the reductive alkylation of secondary amides has been achieved using proline as a catalyst. core.ac.uk The chemoselectivity of these reactions is a key challenge, and the structure of the proline derivative can play a crucial role. The electronic properties of the benzoyl group in this compound could influence the reactivity of the enamine intermediate, potentially enhancing the chemoselectivity of the reductive alkylation process. A one-pot reductive alkylation of chiral 2-aroylcyclopropanecarbaldehydes has been developed using (S)-proline, demonstrating high yields and stereoselectivity. acs.org
Proline-Catalyzed Heterocyclic Synthesis (e.g., Pyridazines via Diels-Alder)
Proline and its derivatives are valuable catalysts for the synthesis of various heterocyclic compounds. researchgate.net The Diels-Alder reaction, a powerful tool for constructing six-membered rings, can be catalyzed by proline derivatives to afford enantiomerically enriched products. While specific examples of this compound in pyridazine (B1198779) synthesis via Diels-Alder reactions are not explicitly detailed in the provided results, the general principle of proline catalysis in such cycloadditions is well-established. The catalyst forms an enamine with a dienophile, activating it for the [4+2] cycloaddition with a diene. The stereoselectivity is controlled by the chiral environment of the catalyst.
1,3-Dipolar Cycloaddition Reactions Leading to Spiroheterocycles
1,3-Dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocycles. wikipedia.org The decarboxylative 1,3-dipolar cycloaddition of L-proline with various dipolarophiles is a well-established method for generating a diverse range of spiro and fused N-heterocycles. nih.govrsc.org This reaction proceeds through the formation of an azomethine ylide from proline. The substituents on the proline ring can significantly influence the reactivity and selectivity of the cycloaddition. The phenyl group at the C4 position of this compound would be incorporated into the resulting heterocyclic scaffold, offering a direct route to phenyl-substituted spiroheterocycles.
Bifunctional Catalysis and Lewis Acid-Mediated Processes
This compound possesses both a Lewis basic nitrogen atom (after potential debenzoylation or in its zwitterionic form) and a Brønsted acidic carboxylic acid group, making it a potential bifunctional catalyst. tib.eu In this mode of catalysis, both functional groups can participate in the reaction mechanism, leading to enhanced reactivity and selectivity. For instance, the carboxylic acid can activate an electrophile through hydrogen bonding, while the amine activates a nucleophile via enamine formation.
Furthermore, the benzoyl group can influence the Lewis basicity of the nitrogen atom. In Lewis acid-mediated processes, the carbonyl oxygen of the benzoyl group could coordinate to a Lewis acid, which could, in turn, influence the conformation and reactivity of the entire molecule when used as a ligand. A patent describes a process for preparing (trans)-4-phenyl-L-proline derivatives involving a Lewis acid like AlCl₃. google.com
Role in Chiral-at-Metal Catalysis and Ligand Design
The design of chiral ligands is central to asymmetric transition-metal catalysis. beilstein-journals.org Proline and its derivatives are excellent chiral ligands for a variety of metal-catalyzed reactions. arizona.edu this compound can act as a bidentate ligand, coordinating to a metal center through its carboxylate oxygen atoms or through the nitrogen and one of the carboxylate oxygens after debenzoylation. The phenyl group provides steric bulk, which can create a well-defined chiral pocket around the metal center, leading to high enantioselectivity in catalytic reactions. The concept of "chiral-at-metal" catalysis, where the stereogenicity is at the metal center coordinated to achiral ligands, is an emerging area. researchgate.netrsc.org While not directly a chiral-at-metal catalyst itself, the design of ligands like this compound is crucial for the development of such catalytic systems.
Advanced Spectroscopic Analysis and Structural Elucidation of Trans 1 Benzoyl 4 Phenyl L Proline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of N-acyl-proline derivatives. A notable characteristic of these compounds is the restricted rotation around the tertiary amide (N-benzoyl) bond, which leads to the presence of two distinct conformers, or rotamers (cis and trans), in solution. nih.govnih.gov This phenomenon results in the doubling of many signals in the NMR spectra, with the ratio of the two forms being quantifiable. The major conformer is typically the one where the bulky benzoyl group and the Cα proton are on opposite sides of the C-N bond.
The fundamental structure of trans-1-Benzoyl-4-phenyl-L-proline is confirmed by ¹H and ¹³C NMR spectroscopy, which identifies all unique proton and carbon environments within the molecule. The chemical shifts are indicative of the electronic environment of each nucleus.
The ¹H NMR spectrum exhibits characteristic signals for the aromatic protons of the benzoyl and phenyl groups, typically found in the downfield region (7.0-8.0 ppm). The protons on the pyrrolidine (B122466) ring appear at more shielded, upfield chemical shifts. The α-proton (H2) is characteristically shifted downfield due to the influence of the adjacent nitrogen and carbonyl group.
The ¹³C NMR spectrum complements this information, showing distinct resonances for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons, and the aliphatic carbons of the proline ring. The presence of two sets of signals for the proline ring carbons and the α-carbon confirms the existence of the cis-trans amide rotamers. nih.govresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: Data is representative and may show two sets of signals for rotamers)
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Carboxylic Acid (COOH) | ~12-13 (broad s) | ~173-175 |
| Benzoyl (C=O) | - | ~170-172 |
| Proline C2 (α-CH) | ~4.8-5.0 (dd) | ~60-62 |
| Proline C3 (CH₂) | ~2.2-2.4 (m), ~2.6-2.8 (m) | ~37-39 |
| Proline C4 (CH) | ~3.6-3.8 (m) | ~42-44 |
| Proline C5 (CH₂) | ~3.8-4.0 (m) | ~54-56 |
| Phenyl Group (C₆H₅ at C4) | ~7.2-7.4 (m) | ~126-140 |
| Benzoyl Group (C₆H₅) | ~7.4-7.8 (m) | ~127-135 |
While ¹D NMR provides essential information, multi-dimensional techniques like COSY, HSQC, and HMBC are required for unambiguous assignment of all signals, especially given the signal duplication from rotamers.
Correlation Spectroscopy (COSY): This experiment establishes proton-proton (¹H-¹H) coupling networks, crucial for tracing the connectivity of protons within the pyrrolidine ring. For instance, it would show a correlation from the H4 proton to its neighbors on H3 and H5.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton with its directly attached carbon atom. This allows for the definitive assignment of the carbon signals for each CH, CH₂, and CH₃ group based on the already assigned proton spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons. beilstein-journals.org It is vital for piecing together the entire molecular structure. Key HMBC correlations would include those between the benzoyl carbonyl carbon and the proline H2 and H5 protons, and correlations from the phenyl protons to the C4 carbon of the proline ring, confirming the substitution pattern.
NMR is a powerful tool for determining the relative stereochemistry and solution-state conformation of proline derivatives.
Stereochemical Assignment: The trans configuration of the substituents at C2 and C4 is primarily confirmed using the Nuclear Overhauser Effect (NOE), observed in 2D NOESY or ROESY experiments. nih.gov An NOE is observed between protons that are close in space, regardless of their bonding connectivity. For the trans isomer, no significant NOE would be expected between the α-proton (H2) and the C4 proton (H4). The presence of such a cross-peak would instead suggest a cis stereochemistry.
Conformational Analysis: The five-membered pyrrolidine ring is not planar and adopts puckered conformations (envelope or twist forms). The specific conformation can be inferred from the magnitude of the vicinal proton-proton coupling constants (³JHH) around the ring, which are dependent on the dihedral angle between the protons. acs.org Furthermore, the cis/trans isomerization about the N-benzoyl amide bond creates two distinct rotamers that slowly interconvert on the NMR timescale. nih.govnih.gov 2D Exchange Spectroscopy (EXSY) can be used to confirm that these two sets of signals arise from species in dynamic exchange rather than from a static mixture of diastereomers. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural information based on its fragmentation patterns.
Electrospray Ionization (ESI) is a soft ionization method ideally suited for analyzing polar, non-volatile molecules like this compound. beilstein-journals.org It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation, allowing for the accurate determination of the molecular weight. For C₁₈H₁₇NO₃, the expected exact mass of the neutral molecule is 295.1208 g/mol . nih.gov
In mechanistic studies, ESI-MS is a powerful technique for monitoring reaction progress in real-time. researchgate.net Samples can be taken from a reaction mixture and analyzed directly, allowing researchers to observe the consumption of reactants and the formation of intermediates and the final product, thereby elucidating the reaction mechanism. beilstein-journals.org
Tandem mass spectrometry (MS/MS), often involving collision-induced dissociation (CID), provides detailed structural information by fragmenting the selected molecular ion and analyzing the resulting product ions. nih.govnih.gov The fragmentation pattern of the [M+H]⁺ ion of this compound (m/z 296.1) would provide confirmation of its structure.
Table 2: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺, m/z 296.1)
| Observed m/z | Proposed Fragment Identity | Neutral Loss |
|---|---|---|
| 278.1 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid |
| 252.1 | [M+H - CO₂]⁺ | Loss of carbon dioxide from the carboxylic acid |
| 191.1 | [M+H - C₇H₅O]⁺ | Loss of the benzoyl group (leaves 4-phenyl-L-proline ion) |
| 105.0 | [C₇H₅O]⁺ | Benzoyl cation |
Key fragmentation pathways include the characteristic loss of the benzoyl group (C₇H₅O) to yield an ion at m/z 191.1, corresponding to the 4-phenyl-L-proline moiety. Another prominent fragmentation is the formation of the benzoyl cation itself at m/z 105.0. Further fragmentation can involve losses from the carboxylic acid group (H₂O or CO₂) and cleavage within the pyrrolidine ring, providing a comprehensive structural fingerprint of the molecule. nih.govnih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The IR and Raman spectra of proline and its derivatives are characterized by specific vibrational frequencies corresponding to its various functional groups. core.ac.uksid.ir The analysis of this compound involves identifying the characteristic bands for the benzoyl group, the phenyl substituent, and the proline ring.
Key vibrational modes include the stretching and bending of C-H bonds in the aromatic rings and the pyrrolidine ring, the carbonyl (C=O) stretching of the benzoyl group and the carboxylic acid, and the C-N stretching of the amide. sid.ir The presence of the trans phenyl group at the 4-position of the proline ring introduces specific vibrational patterns that can be distinguished from the cis isomer. researchgate.net
Table 1: Characteristic Vibrational Frequencies for Proline Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| CH₂ (pyrrolidine) | Scissoring | ~1465 | sid.ir |
| CH₂ (pyrrolidine) | Twisting | 1186 - 1320 | sid.ir |
| CH₂ (pyrrolidine) | Rocking | 746 - 855 | sid.ir |
| C=O (benzoyl) | Stretching | ~1630 - 1650 | beilstein-journals.org |
| C=O (carboxylic acid) | Stretching | ~1700 - 1760 | |
| Aromatic C-H | Stretching | >3000 | d-nb.info |
| Aromatic C=C | Stretching | ~1600, ~1450 | acs.org |
Note: The exact wavenumbers can vary based on the specific molecular environment and sample state.
Studies on similar molecules, like N-acetyl L-proline, show that the amide bond can exist in both s-trans and s-cis conformations, which can be distinguished by their vibrational spectra. researchgate.net The analysis of the amide I, II, and III bands in the IR and Raman spectra provides detailed information about the peptide backbone conformation. acs.org The Raman spectra of proline derivatives often exhibit distinct bands that are sensitive to the conformational puckering of the pyrrolidine ring, which is influenced by the substituent at the 4-position. researchgate.netcas.cz
Chromatographic Techniques for Analytical Purity and Enantiomeric Excess
Chromatographic methods are indispensable for determining the analytical purity and, crucially for chiral molecules like this compound, the enantiomeric excess. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the predominant techniques employed for these purposes.
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For the analysis of proline derivatives, chiral stationary phases (CSPs) are often employed to separate enantiomers.
Methods for the chiral separation of proline derivatives have been developed using polysaccharide-based CSPs, such as Chiralpak AD-H. nih.govresearchgate.net The mobile phase composition, typically a mixture of hexane (B92381) and ethanol (B145695) with an additive like trifluoroacetic acid (TFA), plays a critical role in achieving good resolution. nih.govresearchgate.net For proline derivatives containing a carboxyl group, hydrogen bonding interactions are the dominant mechanism for chiral recognition, making the separation highly sensitive to the ethanol content in the mobile phase. nih.govresearchgate.net In contrast, for derivatives with a benzyl (B1604629) ester, other mechanisms like π-π interactions and steric effects become more significant. nih.govresearchgate.net
The determination of enantiomeric excess for proline derivatives can also be achieved by derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. researchgate.net
Table 2: HPLC Methods for Proline Derivative Analysis
| Stationary Phase | Mobile Phase | Detection | Application | Reference |
| Chiralpak AD-H | Hexane/Ethanol/TFA | UV | Enantiomeric separation of Boc-proline derivatives | nih.govresearchgate.net |
| Chiralcel OD-RH | Acetonitrile (B52724)/Ammonium bicarbonate buffer | MS/MS | Enantiomeric separation of ORP enantiomers | researchgate.net |
| Reversed-phase | Aqueous acetonitrile or methanol (B129727) | Fluorescence | Separation of diastereomeric BOX-L-Pro amides | researchgate.net |
Product ratios in the synthesis of this compound have been determined by HPLC at a wavelength of 218 nm. google.com
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of amino acids like proline, derivatization is often necessary to increase their volatility and improve chromatographic performance. sigmaaldrich.com
Chiral GC analysis of proline enantiomers can be performed after derivatization, for example, by methylation followed by acetylation. sigmaaldrich.com The use of chiral stationary phases, such as those based on cyclodextrin (B1172386) derivatives (e.g., CHIRALDEX® G-TA), allows for the separation of the derivatized enantiomers. sigmaaldrich.com The choice of derivatizing agent can even lead to a reversal in the elution order of the D and L enantiomers. sigmaaldrich.com
While the direct GC resolution of proline enantiomers on some chiral stationary phases can be challenging due to a low separation factor, forming diastereomeric derivatives, such as N-acyl isopropyl amides, can significantly improve separation. tandfonline.com
Table 3: GC Conditions for Chiral Proline Analysis
| Column (CSP) | Derivatization | Elution Order (D/L) | Application | Reference |
| CHIRALDEX G-TA | Methylation and Acetic Anhydride Acetylation | - | Enantiomeric separation of proline | sigmaaldrich.com |
| CHIRALDEX G-TA | Methylation and Trifluoroacetic Anhydride Acetylation | Reversed | Enantiomeric separation of proline | sigmaaldrich.com |
| OA-300 | N-TFA-isopropyl amide | L/D | Determination of optical purity of N-acyl-L-prolyl chloride | tandfonline.com |
The benefits of chiral GC analysis include high sensitivity, shorter analysis times compared to HPLC, and the ability to enhance chiral selectivity by adjusting the analysis temperature. sigmaaldrich.com
Derivatization Strategies for Analytical and Synthetic Research Applications
Methods for Chromatographic Enantioresolution and Analysis
Chromatographic resolution of enantiomers is critical for determining the stereochemical purity of chiral compounds. For trans-1-Benzoyl-4-phenyl-l-proline, derivatization can be employed to either enable its analysis by gas chromatography or to facilitate its separation into enantiomers using high-performance liquid chromatography (HPLC).
Gas chromatography (GC) is a powerful analytical technique that requires analytes to be volatile and thermally stable. Amino acids and their derivatives, including this compound, are generally non-volatile due to the presence of the polar carboxylic acid group. To overcome this limitation, the carboxylic acid moiety can be converted into a less polar and more volatile ester derivative. sigmaaldrich.comnih.gov
A common method for the esterification of amino acids is reaction with an alcohol in the presence of an acidic catalyst. sigmaaldrich.com For instance, methylation can be achieved using methanolic HCl. sigmaaldrich.com This two-step process, often followed by acylation of the amino group, is designed to replace all active hydrogens, thereby improving the chromatographic properties of the molecule for GC analysis. sigmaaldrich.com
Table 1: Common Esterification Reagents for GC Analysis of Amino Acids
| Reagent/Method | Derivative Formed | Purpose |
| Methanolic HCl | Methyl ester | Increases volatility by converting the carboxylic acid to an ester. sigmaaldrich.com |
| Trimethylchlorosilane (TMCS) in alcohol | Alkyl ester | Serves as a catalyst for esterification with various alcohols. |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ester | Creates a volatile silyl (B83357) ester derivative. |
It is crucial that the chosen derivatization method does not induce racemization, ensuring that the enantiomeric composition of the original sample is accurately reflected in the analysis. sigmaaldrich.com
In the case of this compound, the secondary amine of the proline ring is already acylated with a benzoyl group. This benzoyl moiety serves as a protecting group, which is generally stable under the conditions used for further derivatization, such as esterification of the carboxylic acid. The presence of this N-benzoyl group imparts several advantageous properties to the molecule, including enhanced stability and a chromophore for UV detection in HPLC.
The stability of the N-benzoyl group is a key consideration when selecting subsequent derivatization procedures. Fortunately, this amide linkage is typically robust and less susceptible to cleavage under the mild acidic or basic conditions often employed for esterification or other modifications. This inherent protection simplifies the derivatization scheme for GC analysis, as only the carboxylic acid group needs to be modified to achieve the desired volatility.
An alternative to using a chiral stationary phase for the separation of enantiomers is the use of a chiral derivatization reagent (CDR). This approach involves the reaction of the enantiomeric analyte with a single enantiomer of a CDR to form a pair of diastereomers. These diastereomers, having different physical and chemical properties, can then be separated on a conventional achiral stationary phase.
For this compound, derivatization would occur at the carboxylic acid group, as the amino group is already protected. The resulting diastereomeric esters or amides can then be resolved by HPLC. A variety of CDRs are available for this purpose, each with its own set of advantages in terms of reactivity, the chromatographic properties of the resulting diastereomers, and the sensitivity of detection.
Table 2: Examples of Chiral Derivatization Reagents (CDRs) for HPLC
| CDR | Functional Group Targeted | Resulting Diastereomer |
| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Carboxylic Acid | Diastereomeric esters |
| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (Marfey's Reagent) | Amino Group (after deprotection) | Diastereomeric amides nih.gov |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Amino Group (after deprotection) | Diastereomeric thioureas nih.gov |
The choice of CDR will depend on the specific analytical requirements, including the desired resolution and the detection method to be employed.
Derivatization for Enhanced Spectroscopic Characterization
Spectroscopic techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and mass spectrometry are invaluable for the characterization and quantification of chemical compounds. Derivatization can be employed to enhance the response of this compound to these techniques.
The N-benzoyl group in this compound already contains a chromophore that allows for detection by UV-Visible spectroscopy. However, for analyses requiring higher sensitivity, derivatization with a fluorogenic reagent can be beneficial. For instance, reagents such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or its chloride analogue (NBD-Cl) can react with the deprotected amino group to introduce a highly fluorescent tag. impactfactor.orgresearchgate.net
In the context of mass spectrometry, derivatization can be used to improve ionization efficiency and to produce characteristic fragmentation patterns that aid in structural elucidation. The benzoyl group itself provides a stable fragment ion at m/z 105, which can be useful for identification. nih.gov Further derivatization, such as esterification, can also influence the fragmentation pathways and provide additional structural information.
Strategies for Modifying Volatility and Chromatographic Behavior
As discussed in the context of GC analysis, modifying the volatility of this compound is essential for its analysis by this technique. The primary strategy for increasing volatility is the esterification of the carboxylic acid group. sigmaaldrich.com This conversion of the polar carboxylic acid to a less polar ester significantly reduces intermolecular hydrogen bonding, leading to a lower boiling point and improved chromatographic peak shape.
In addition to esterification, other derivatization approaches can be used to modify the chromatographic behavior of the compound in both GC and HPLC. For example, the introduction of bulky or fluorinated groups can alter the retention time and selectivity of the analyte on a given chromatographic column. Perfluoroacylation and perfluoroalkylation are common techniques used in GC-MS analysis of amino acids to create highly volatile and electron-capturing derivatives, which can enhance sensitivity. nih.gov
The choice of derivatization strategy will ultimately be guided by the analytical technique being employed and the specific goals of the research, whether it be quantification, enantiomeric purity determination, or structural characterization.
Advanced Applications in Medicinal Chemistry and Bio Organic Research Excluding Clinical Data
Utilization as a Chiral Building Block in Biologically Active Compound Synthesis
The inherent chirality and conformational rigidity of trans-1-benzoyl-4-phenyl-l-proline render it an exceptional chiral building block in asymmetric synthesis. Its well-defined stereochemistry is crucial for creating stereospecific molecules, which is of paramount importance in drug development as different enantiomers of a drug can have vastly different biological activities. The phenyl group at the 4-position provides a site for further functionalization, allowing for the creation of a diverse library of compounds.
This compound serves as a starting material for the synthesis of various complex molecules. lookchem.com For instance, it is a precursor in the preparation of certain angiotensin-converting enzyme (ACE) inhibitors, a class of drugs used to treat high blood pressure and heart failure. google.com The synthesis process often involves the stereospecific reaction of a proline derivative with an aromatic nucleophile in the presence of a Lewis acid, resulting in the desired trans-4-phenyl-L-proline (B1590718) derivative with high stereospecificity. google.com
Scaffold Design for Enzyme Inhibitors and Other Therapeutic Targets
The rigid pyrrolidine (B122466) ring of this compound provides an excellent scaffold for designing enzyme inhibitors. By strategically modifying the scaffold, researchers can create molecules that fit precisely into the active site of a target enzyme, blocking its activity.
Synthesis of Constrained Amino Acid Analogues (e.g., 4-fluoroglutamic acid)
This compound derivatives are instrumental in the synthesis of constrained amino acid analogues like 4-fluoroglutamic acid. The introduction of a fluorine atom can significantly alter the biological properties of a molecule, often enhancing its metabolic stability and binding affinity. psu.edu The synthesis of (+)-L-erythro-4-fluoroglutamic acid, for example, has been achieved stereospecifically from trans-4-hydroxy-L-proline, a related compound. researchgate.net This involves the oxidation of a protected trans-4-hydroxy-L-proline to a 4-keto-L-proline intermediate, followed by stereospecific reduction and subsequent fluorination steps. researchgate.netfu-berlin.de
Development of Molecular Targets for E3 Ubiquitin Ligases
The ubiquitin-proteasome system is a critical pathway for protein degradation in cells, and E3 ubiquitin ligases are key enzymes that confer substrate specificity. mdpi.comgoogle.com The development of small molecules that can recruit E3 ligases to specific target proteins, leading to their degradation, is a promising therapeutic strategy known as targeted protein degradation. nomuraresearchgroup.com this compound derivatives have been investigated as molecular targets for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By incorporating this proline derivative into a larger molecule, researchers can create proteolysis-targeting chimeras (PROTACs) that can selectively degrade disease-causing proteins. nomuraresearchgroup.com
Role in Peptide Synthesis and Modulation of Bioavailability
The incorporation of constrained amino acids like trans-4-phenyl-l-proline into peptides can have a profound impact on their structure and function. nih.gov The rigid nature of the proline ring restricts the conformational flexibility of the peptide backbone, which can lead to increased stability against enzymatic degradation and improved receptor selectivity. nih.govoup.com This conformational constraint can also modulate the bioavailability of the peptide, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
The synthesis of peptides containing this modified proline residue often follows standard solid-phase peptide synthesis (SPPS) protocols, where the protected amino acid is coupled to a growing peptide chain on a solid support. oup.com The unique properties of trans-4-phenyl-l-proline can be exploited to design peptidomimetics with enhanced therapeutic potential.
Investigations into Interaction with Biological Transporters (e.g., Amino Acid Transporters)
Amino acid transporters are membrane proteins that control the passage of amino acids into and out of cells. The interaction of proline derivatives with these transporters is an active area of research. researchgate.netnih.gov Studies have shown that derivatives of proline can interact with transporters such as the H+-coupled amino acid transporter PAT2 (SLC36A2) and the sodium-coupled neutral amino acid transporter 2 (SNAT2). researchgate.netnih.gov
The ability of this compound and its analogues to interact with these transporters can be investigated by measuring the uptake of radiolabeled amino acids in cells expressing the transporter of interest. researchgate.net Understanding these interactions is crucial for designing drugs that can be efficiently transported into cells or for developing inhibitors of specific transporters that are implicated in disease. For example, the alanine-serine-cysteine transporter 2 (ASCT2) is a target for anticancer drug development due to its role in supplying rapidly growing cancer cells with essential amino acids like glutamine. nih.gov
Future Research Directions and Perspectives in Trans 1 Benzoyl 4 Phenyl L Proline Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The current synthesis of trans-1-Benzoyl-4-phenyl-L-proline and its derivatives often relies on multi-step processes that may involve hazardous reagents and generate significant waste. For instance, established methods can involve the conversion of a hydroxyproline (B1673980) derivative using reagents like diethylaminosulfur trifluoride, followed by purification. google.com A key future direction is the development of green and sustainable synthetic routes.
Research in this area will likely focus on:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing byproducts.
Use of Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water or ionic liquids. L-proline and its derivatives have already shown catalytic activity in aqueous media, a principle that can be extended to their synthesis. researchgate.net
Catalytic Approaches: Employing catalytic rather than stoichiometric amounts of reagents to reduce waste and improve efficiency. This includes developing recyclable catalysts for key synthetic steps. researchgate.netdntb.gov.ua
Flow Chemistry: Implementing continuous flow processes, which can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch methods.
A comparison of traditional and potential future synthetic approaches is outlined below.
| Feature | Traditional Synthesis (Example) | Future Sustainable Synthesis (Goal) |
| Starting Material | (trans)-1-Benzoyl-4-hydroxy-L-proline methyl ester google.com | Readily available, renewable feedstocks |
| Key Reagents | Diethylaminosulfur trifluoride, Pyridine (B92270) google.com | Biocatalysts, recyclable organocatalysts |
| Solvents | Dichloromethane, Ethyl acetate (B1210297) google.com | Water, supercritical CO₂, bio-based solvents |
| Process Type | Batch processing google.com | Continuous flow synthesis |
| Waste Profile | Stoichiometric byproducts, solvent waste | Minimal waste, catalyst recycling |
Expansion of Catalytic Scope and Efficiency in Asymmetric Transformations
L-proline and its derivatives are renowned organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates to facilitate a wide range of asymmetric reactions. researchgate.netacs.org While L-proline itself is effective, its derivatives can offer superior selectivity and reactivity due to tailored steric and electronic properties. The bulky phenyl and benzoyl groups of this compound make it a compelling candidate for a highly stereoselective catalyst.
Future research will aim to expand its catalytic utility beyond established proline-catalyzed reactions. Key areas for exploration include:
Michael Additions: Investigating its effectiveness in catalyzing the conjugate addition of nucleophiles like ketones or aldehydes to nitroolefins and enones, where the catalyst's structure can precisely control the stereochemical outcome. maynoothuniversity.ie
Aldol (B89426) and Mannich Reactions: Optimizing conditions for its use in aldol and Mannich reactions to synthesize complex, chiral β-hydroxy carbonyls and β-amino carbonyl compounds, which are valuable pharmaceutical intermediates. acs.orgrsc.org
Cascade Reactions: Designing multi-step cascade reactions where this compound catalyzes several transformations in a single pot, enhancing synthetic efficiency.
Novel Transformations: Exploring its potential to catalyze entirely new types of asymmetric reactions that are currently inaccessible with simpler proline catalysts.
| Asymmetric Transformation | Potential Role of this compound | Desired Outcome |
| Aldol Reaction | Chiral catalyst to control the approach of donor and acceptor molecules. acs.org | High diastereo- and enantioselectivity in C-C bond formation. |
| Michael Addition | Catalyst to facilitate enantioselective 1,4-conjugate addition. maynoothuniversity.ie | Synthesis of chiral 1,5-dicarbonyl compounds or their analogues. |
| Mannich Reaction | Three-component reaction catalyst for aldehydes, amines, and ketones. | Access to optically pure β-amino carbonyl compounds. |
| Diels-Alder Reaction | Lewis acid catalyst to create a chiral environment for cycloaddition. | Enantioselective synthesis of complex cyclic structures. |
Integration of Advanced Computational Modeling for Rational Design
The trial-and-error approach to catalyst development is time-consuming and resource-intensive. The integration of computational chemistry offers a powerful tool for the rational design of more efficient catalysts based on this compound. By modeling the interactions between the catalyst, substrates, and transition states, researchers can predict catalytic performance before embarking on laboratory synthesis.
Future efforts in this domain will involve:
Transition State Analysis: Using methods like Density Functional Theory (DFT) to model the transition states of catalyzed reactions. This can elucidate the origin of stereoselectivity and identify structural features that enhance it.
Mechanism Elucidation: Simulating the entire catalytic cycle to confirm reaction mechanisms and identify potential catalyst deactivation pathways.
Virtual Screening: Creating a virtual library of this compound derivatives with different substituents and computationally screening them to predict which modifications will lead to improved activity and selectivity for a target reaction.
Solvent Effects: Modeling the influence of different solvent environments on the catalytic process to aid in selecting optimal reaction conditions.
| Computational Method | Application in Catalyst Design | Research Objective |
| Density Functional Theory (DFT) | Calculate the energies of reactants, products, and transition states. | Predict enantioselectivity and reaction rates. |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the catalyst and substrates in solution. | Understand conformational flexibility and solvent effects. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural properties of catalyst derivatives with catalytic performance. | Guide the design of new catalysts with enhanced properties. |
Exploration of New Applications in Chemical Biology and Materials Science
The unique, rigid, and chiral scaffold of this compound makes it an attractive building block for applications beyond catalysis. Its incorporation into larger molecules can impart specific three-dimensional structures and functionalities. lookchem.com
Promising future applications include:
Chemical Biology: Using it as a structural motif in peptidomimetics. The rigid proline ring can induce specific secondary structures (e.g., turns) in peptides, which can be used to design potent enzyme inhibitors or to stabilize peptides against degradation. ontosight.ai The phenyl group can participate in crucial π-stacking interactions with biological targets.
Materials Science: Incorporating the molecule as a chiral monomer in the synthesis of novel polymers. This could lead to the development of chiral stationary phases for chromatography, specialized biomaterials with defined mechanical properties, or materials for asymmetric recognition and sensing. lookchem.com
Drug Discovery: Serving as a chiral scaffold for the synthesis of complex small-molecule drugs. Its well-defined stereochemistry can be used to orient functional groups precisely for optimal interaction with a drug target. lookchem.com
| Field | Potential Application | Scientific Goal |
| Chemical Biology | Building block for peptidomimetics and enzyme inhibitors. ontosight.ailookchem.com | Create biologically active molecules with enhanced stability and target affinity. |
| Materials Science | Monomer for chiral polymers or functional materials. lookchem.com | Develop materials for enantioselective separations, catalysis, or sensing. |
| Medicinal Chemistry | Chiral scaffold for the synthesis of new therapeutic agents. | Design drugs with improved potency and reduced off-target effects. |
Q & A
Q. What are the standard synthetic routes for trans-1-Benzoyl-4-phenyl-L-proline, and what key intermediates are involved?
The synthesis typically involves coupling reactions between L-proline derivatives and benzoyl/phenyl groups. A common approach uses N-benzoylation of 4-hydroxy-L-proline followed by stereospecific substitution of the hydroxyl group with a phenyl moiety. Protection/deprotection strategies (e.g., using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups) are critical to preserve stereochemical integrity during synthesis . Key intermediates include 4-hydroxy-L-proline derivatives and activated phenyl donors (e.g., phenylboronic esters or Grignard reagents).
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm stereochemistry and substitution patterns, particularly the trans configuration at C4 and the benzoyl/phenyl group orientation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC/LC-MS : Reversed-phase HPLC with UV or MS detection ensures purity (>95%) and monitors synthetic by-products .
Advanced Research Questions
Q. How does the stereochemistry at C4 influence the compound’s biological activity or interaction with chiral targets?
The (4R) configuration in this compound is critical for binding to enzymes or receptors with chiral specificity. For example, in proline-based inhibitors, the stereochemistry affects hydrogen-bonding networks and hydrophobic interactions. Computational docking studies (e.g., using AutoDock Vina) paired with mutational analysis can map stereochemical contributions to binding affinity .
Q. What experimental strategies address stability challenges during storage or under physiological conditions?
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles under varying temperatures .
- pH-Dependent Stability Studies : Use buffered solutions (pH 1–10) to simulate physiological conditions, monitored via HPLC. The benzoyl group may hydrolyze under acidic conditions, requiring lyophilization or inert atmosphere storage .
Q. How can researchers mitigate synthetic by-products arising from incomplete substitution or racemization?
- Optimized Reaction Conditions : Use anhydrous solvents (e.g., DMF or THF) and low temperatures to minimize racemization.
- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose- or amylose-based columns) .
- Kinetic Analysis : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify intermediates and optimize reaction times .
Q. What computational methods are suitable for modeling the compound’s conformational dynamics?
Q. How should researchers resolve contradictions in reported CAS numbers (e.g., 3061-36-7 vs. 122536-48-5)?
Cross-reference spectral data (NMR, IR) with authoritative databases like NIST Chemistry WebBook or peer-reviewed syntheses. Discrepancies may arise from registry errors or structural variants (e.g., protecting groups). Validate purity via elemental analysis and X-ray crystallography .
Q. What methodologies identify biological targets or pathways modulated by this compound?
- Proteomic Profiling : Use affinity chromatography coupled with mass spectrometry to isolate interacting proteins.
- Kinase/Enzyme Assays : Screen against panels of kinases or proteases (e.g., MMPs) to identify inhibitory activity .
- CRISPR-Cas9 Knockout Studies : Validate target engagement by observing phenotypic changes in gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
